molecular formula C20H28N6O B3006223 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine CAS No. 946363-34-4

4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

货号: B3006223
CAS 编号: 946363-34-4
分子量: 368.485
InChI 键: HHWCWYKHFWDPKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with piperidine, morpholine, and phenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the piperidine and morpholine groups is achieved through nucleophilic substitution reactions. For instance, 3,5-dimethylpiperidine and morpholine can be reacted with the triazine core in the presence of a base such as triethylamine.

    Phenyl Group Introduction: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using phenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Triethylamine (TEA), phenylboronic acid for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced triazine derivatives.

科学研究应用

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Recent studies have demonstrated that derivatives of triazine compounds exhibit potent anti-proliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.25 μM against MDA-MB-231 breast cancer cells, outperforming established drugs like imatinib (IC50 = 35.50 μM) . The mechanism involves the inhibition of migration, invasion, adhesion, and proliferation of cancer cells, indicating its potential as a drug candidate for cancer therapy.

Case Study: MDA-MB-231 Cells

A detailed investigation into the effects of triazine derivatives on MDA-MB-231 cells revealed:

  • Inhibition of Proliferation : Significant reduction in cell viability.
  • Mechanism of Action : Involvement in apoptosis pathways and disruption of cellular signaling.
  • In Vivo Studies : Promising results in xenograft models showing reduced tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. Modifications to the piperidine and morpholine groups can significantly influence biological activity.

Modification TypeEffect on ActivityReferences
Piperidine Substitution Enhanced binding affinity to target proteins
Morpholine Variants Altered pharmacokinetics and bioavailability
Triazine Core Variations Different anticancer profiles observed

Pharmacological Applications

Beyond oncology, this compound may have applications in other therapeutic areas. For example, it has been explored for its potential role as a modulator in neurological disorders due to its ability to interact with neurotransmitter systems.

Neurological Implications

The piperidine moiety is known for enhancing central nervous system penetration, suggesting potential applications in treating conditions such as anxiety and depression. The compound's ability to modify receptor activity could lead to novel treatments for these disorders.

Toxicology and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is critical for its development as a therapeutic agent. Preliminary studies indicate favorable ADMET characteristics:

  • Absorption : High oral bioavailability.
  • Metabolism : Primarily hepatic with potential for minimal drug-drug interactions.
  • Toxicity : Low cytotoxicity at therapeutic doses .

作用机制

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and its substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. These interactions can influence various biological pathways, potentially leading to therapeutic effects.

相似化合物的比较

Similar Compounds

    4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine: Lacks the phenyl group, which may alter its biological activity and chemical properties.

    4-(Piperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Lacks the methyl groups on the piperidine ring, potentially affecting its steric and electronic properties.

Uniqueness

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is unique due to the presence of both the dimethylpiperidine and morpholine groups, which confer distinct steric and electronic characteristics. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

生物活性

The compound 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a triazine core substituted with a piperidine and morpholine moiety. Its structure can be represented as follows:

Chemical Structure C17H23N5O\text{Chemical Structure }\text{C}_{17}\text{H}_{23}\text{N}_5\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Antiproliferative Activity : The compound was evaluated for its antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). The methyl thiazolyl tetrazolium (MTT) assay indicated significant cytotoxicity, with some derivatives showing better activity than imatinib, a well-known anticancer agent .
  • Selectivity : Notably, certain derivatives demonstrated selective activity against triple-negative breast cancer cells (MDA-MB-231), which are typically more resistant to conventional therapies. For instance, one derivative exhibited an IC50 value of 6.25 μM against these cells .
  • Mechanisms of Action :
    • Inhibition of Cell Migration and Invasion : The compound not only inhibited cell proliferation but also reduced migration and invasion capabilities of cancer cells.
    • In Vivo Efficacy : In animal models with MDA-MB-231 tumor xenografts, the compound showed significant inhibition of tumor growth .

Case Studies and Experimental Data

A comprehensive analysis of various studies reveals the following key findings:

StudyCell LineIC50 (μM)Mechanism
MDA-MB-2316.25Inhibition of proliferation, migration, invasion
HeLa8.18Antiproliferative effects
KRAS-mutant pancreatic cellsLow micromolar dosesInduction of apoptosis via PDK inhibition

Mechanistic Insights

The biological activity is attributed to several factors:

  • Targeting Kinases : The compound acts as an inhibitor of pyruvate dehydrogenase kinases (PDKs), which are crucial in regulating cancer cell metabolism. This inhibition leads to metabolic impairment and triggers apoptotic pathways in cancer cells .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the triazine ring significantly affect the potency and selectivity of the compound against different cancer types .

属性

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-12-16(2)14-26(13-15)20-23-18(21-17-6-4-3-5-7-17)22-19(24-20)25-8-10-27-11-9-25/h3-7,15-16H,8-14H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCWYKHFWDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。